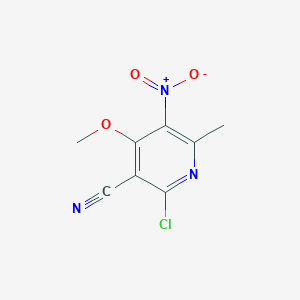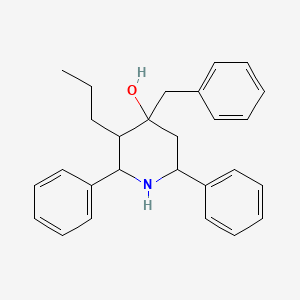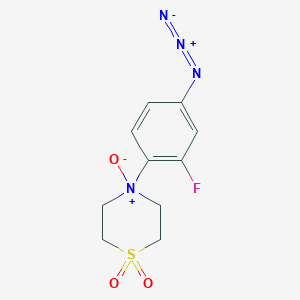![molecular formula C7H4ClF3N2O2 B12619923 [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)
[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid: is a chemical compound that belongs to the pyrimidine family It is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine and trifluoroacetic acid.
Introduction of the Chloro Group: The chloro group can be introduced at the 4th position using chlorinating agents like phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached to the 2nd position of the pyrimidine ring through a nucleophilic substitution reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the chloro and trifluoromethyl groups, potentially converting them to corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrogenated derivatives of the chloro and trifluoromethyl groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid serves as a valuable building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.
Biological Probes: It can be used as a probe to study biological pathways involving pyrimidine derivatives.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, particularly herbicides and pesticides.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, allowing it to modulate their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. Pathways involved may include inhibition of nucleotide synthesis, disruption of enzyme activity, and interference with cellular signaling processes.
Comparación Con Compuestos Similares
[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]methanol: Similar structure but with a methanol group instead of acetic acid.
[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]amine: Similar structure but with an amine group instead of acetic acid.
[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]thiol: Similar structure but with a thiol group instead of acetic acid.
Uniqueness:
Enhanced Binding Affinity: The presence of the acetic acid moiety in [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid enhances its binding affinity to molecular targets compared to similar compounds with different functional groups.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Its unique structural features make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C7H4ClF3N2O2 |
|---|---|
Peso molecular |
240.57 g/mol |
Nombre IUPAC |
2-[4-chloro-6-(trifluoromethyl)pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)12-5(13-4)2-6(14)15/h1H,2H2,(H,14,15) |
Clave InChI |
QTAIBDJEBBYTAN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Cl)CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)

![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)



![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
![Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate](/img/structure/B12619916.png)
![2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12619927.png)

![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
